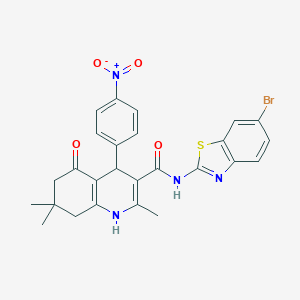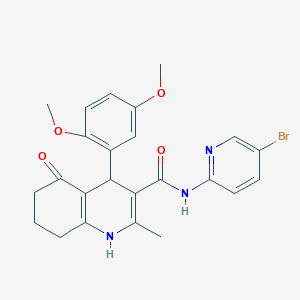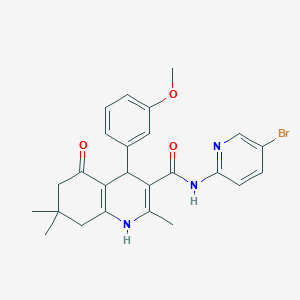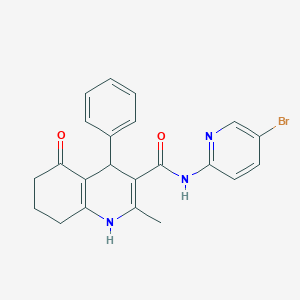![molecular formula C29H28N2OS B304303 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of multi-drug resistant bacteria. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its potential to be used as a lead compound for the development of new anti-cancer and anti-bacterial drugs. However, one limitation is the relatively low yield of the compound, which may make it difficult to scale up for large-scale production.
Zukünftige Richtungen
There are several future directions for the research on 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One direction is the further investigation of its mechanism of action, which may lead to the development of more effective anti-cancer and anti-bacterial drugs. Additionally, the compound could be modified to improve its pharmacokinetic properties, such as bioavailability and half-life. Finally, the compound could be tested in combination with other drugs to determine if it has synergistic effects.
In conclusion, 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a compound that has shown potential in various scientific research applications, including cancer treatment and antibiotic development. While there are still many unknowns regarding its mechanism of action and potential limitations, the future directions for research on this compound are promising.
Synthesemethoden
The synthesis of 6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process that includes the reaction of 2-oxoethyl 9H-fluorene-2-carboxylate with tert-butyl isocyanide, followed by the reaction with thioacetic acid, and finally, the reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The yield of the compound is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has shown potential in various scientific research applications. It has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has shown activity against multi-drug resistant bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile |
|---|---|
Molekularformel |
C29H28N2OS |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
6-tert-butyl-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C29H28N2OS/c1-29(2,3)23-9-11-26-21(15-23)14-22(16-30)28(31-26)33-17-27(32)19-8-10-25-20(13-19)12-18-6-4-5-7-24(18)25/h4-8,10,13-14,23H,9,11-12,15,17H2,1-3H3 |
InChI-Schlüssel |
VSKLVEOQNXJYDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)C#N |
Kanonische SMILES |
CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)